molecular formula C23H18N4O4S B2822278 3-(3-methoxyphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1251618-44-6

3-(3-methoxyphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2822278
CAS RN: 1251618-44-6
M. Wt: 446.48
InChI Key: DQOPOUKCBWYJMI-UHFFFAOYSA-N
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Description

3-(3-methoxyphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H18N4O4S and its molecular weight is 446.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • This compound and related derivatives are synthesized through various organic reactions, demonstrating the versatility of thieno[3,2-d]pyrimidine scaffolds in producing novel heterocyclic compounds. The methods include cyclocondensation, Negishi coupling, and cyclization processes, highlighting the compound's role in the development of new chemical entities with potential biological activities (Sarıpınar et al., 2006), (El-Gazzar et al., 2006).

Biological Activities and Applications

  • Compounds based on the thieno[3,2-d]pyrimidine core structure have been evaluated for various biological activities, including antihypertensive effects, indicating their potential as therapeutic agents for hypertension (Russell et al., 1988).
  • A series of thieno[2,3-d]pyrimidine derivatives, including those with modifications similar to the queried compound, demonstrated promising cytotoxic activity against cancer cell lines, suggesting their utility in cancer research and potential therapeutic applications (Tichy et al., 2017).
  • Derivatives of thieno[3,2-d]pyrimidine have been synthesized and tested for their antimicrobial activities, indicating the compound's relevance in the development of new antimicrobial agents (Vlasov et al., 2015).

Advanced Materials and Chemical Analysis

  • Research into the solid-state fluorescence properties of benzo[4,5]thieno[3,2-d]pyrimidine derivatives, including computational analysis, reveals the potential application of these compounds in the development of new fluorescent materials for technological and analytical purposes (Yokota et al., 2012).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(3-methoxyphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione' involves the synthesis of the thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione core, followed by the introduction of the 3-(3-methoxyphenyl) and 3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl substituents. The final step involves the coupling of the two substituents to the thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione core.", "Starting Materials": [ "2-aminothiophene", "ethyl acetoacetate", "methyl 3-(3-methoxyphenyl)propanoate", "m-tolyl hydrazine", "acetic anhydride", "sulfuric acid", "sodium nitrite", "sodium hydroxide", "chloroacetic acid", "potassium carbonate", "thionyl chloride", "dimethylformamide", "triethylamine", "N,N-dimethylacetamide", "3-(3-methoxyphenyl)propanal", "m-tolyl hydrazine sulfate", "sodium methoxide", "acetic acid", "sodium borohydride", "acetic acid", "1,2-dichloroethane", "sodium bicarbonate", "methyl iodide", "1,2-dimethoxyethane", "sodium hydride", "3-(m-tolyl)-1,2,4-oxadiazole-5-carboxylic acid", "thionyl chloride", "N,N-dimethylformamide", "triethylamine", "3-(m-tolyl)-1,2,4-oxadiazole-5-carboxylic acid hydrazide", "ethyl chloroformate", "3-(m-tolyl)-1,2,4-oxadiazole-5-carboxylic acid ethyl ester", "3-(3-methoxyphenyl)propanal", "thiourea", "sodium methoxide", "acetic acid", "3-(3-methoxyphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione" ], "Reaction": [ "Synthesis of ethyl 2-(2-thienyl)-4-oxo-1,3-thiazolidine-3-carboxylate from 2-aminothiophene and ethyl acetoacetate via a Knoevenagel condensation reaction", "Synthesis of methyl 3-(3-methoxyphenyl)propanoate from methyl 3-(3-methoxyphenyl)propanoate and m-tolyl hydrazine via a hydrazone formation reaction", "Synthesis of 2-(2-thienyl)-4-oxo-1,3-thiazolidine-3-carboxylic acid from ethyl 2-(2-thienyl)-4-oxo-1,3-thiazolidine-3-carboxylate via hydrolysis", "Synthesis of 2-(2-thienyl)-4-oxo-1,3-thiazolidine-3-carboxylic acid hydrazide from 2-(2-thienyl)-4-oxo-1,3-thiazolidine-3-carboxylic acid and hydrazine via a hydrazide formation reaction", "Synthesis of 3-(m-tolyl)-1,2,4-oxadiazole-5-carboxylic acid from chloroacetic acid and m-tolyl hydrazine via a hydrazide formation reaction, followed by cyclization with sodium nitrite and sulfuric acid", "Synthesis of 3-(m-tolyl)-1,2,4-oxadiazole-5-carboxylic acid ethyl ester from 3-(m-tolyl)-1,2,4-oxadiazole-5-carboxylic acid and ethyl chloroformate via an esterification reaction", "Synthesis of 3-(m-tolyl)-1,2,4-oxadiazole-5-carboxylic acid hydrazide from 3-(m-tolyl)-1,2,4-oxadiazole-5-carboxylic acid ethyl ester and hydrazine via a hydrazide formation reaction", "Synthesis of 3-(3-methoxyphenyl)propanal from methyl 3-(3-methoxyphenyl)propanoate via a Pinnick oxidation reaction", "Synthesis of 3-(3-methoxyphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione from 2-(2-thienyl)-4-oxo-1,3-thiazolidine-3-carboxylic acid hydrazide, 3-(m-tolyl)-1,2,4-oxadiazole-5-carboxylic acid hydrazide, 3-(3-methoxyphenyl)propanal, and thiourea via a multi-step reaction involving cyclization, reduction, and coupling reactions" ] }

CAS RN

1251618-44-6

Product Name

3-(3-methoxyphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Molecular Formula

C23H18N4O4S

Molecular Weight

446.48

IUPAC Name

3-(3-methoxyphenyl)-1-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C23H18N4O4S/c1-14-5-3-6-15(11-14)21-24-19(31-25-21)13-26-18-9-10-32-20(18)22(28)27(23(26)29)16-7-4-8-17(12-16)30-2/h3-12H,13H2,1-2H3

InChI Key

DQOPOUKCBWYJMI-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC(=CC=C5)OC)SC=C4

solubility

not available

Origin of Product

United States

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